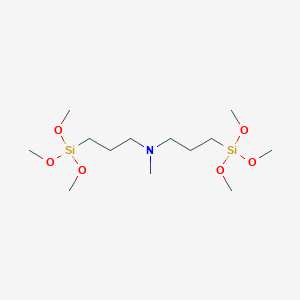

Bis(3-trimethoxysilylpropyl)-N-methylamine

Übersicht

Beschreibung

Bis(3-trimethoxysilylpropyl)-N-methylamine is a bis-amino silane compound with the molecular formula C12H31NO6Si2. It is commonly used as a coupling agent to promote adhesion between different materials, forming hybrid materials. The compound is known for its ability to provide coating strength to modified metal surfaces through the formation of metal-siloxane linkages .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-trimethoxysilylpropyl)-N-methylamine typically involves the polycondensation of bis(3-trimethoxysilylpropyl)amine in the presence of surfactants. High contents of amine groups are achieved by carrying out the synthesis without an inorganic cross-linker. The reaction conditions often include the use of dodecylamine as a template to achieve a higher surface area and narrower pore size distribution .

Industrial Production Methods: In industrial settings, the compound is produced through a sol-gel process, where tetraethyl orthosilicate (TEOS) is used as a precursor along with bis(3-trimethoxysilylpropyl)amine. The reaction is carried out in acidic media with a structural directing agent such as Pluronic P123 to form mesoporous silica materials .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

One of the most significant chemical reactions of Bis(3-trimethoxysilylpropyl)-N-methylamine is hydrolysis. This compound is moisture-sensitive and reacts with water and moisture in the air, liberating methanol . The hydrolysis reaction can be represented as follows:

Where R represents the (CH2)3N(CH3)(CH2)3Si(OCH3)3 group.

The hydrolytic sensitivity of this compound is rated as 7, indicating that it reacts slowly with moisture/water . This property is crucial for its applications as a coupling agent and in surface modification processes.

Condensation Reactions

Following hydrolysis, the silanol groups (Si-OH) formed can undergo condensation reactions with other silanol groups or with surface hydroxyl groups on various substrates. This reaction is the basis for the compound's use as a coupling agent:

These condensation reactions are essential for forming strong chemical bonds between organic and inorganic materials, making this compound valuable in adhesion promotion and surface modification applications.

Quaternization Reactions

The secondary amine group in this compound can undergo quaternization reactions with alkyl halides to form quaternary ammonium compounds. This reaction has been utilized to synthesize antimicrobial coatings :

Where R represents the (CH2)3Si(OCH3)3 group, and R'X is an alkyl halide.

Thermal Decomposition

Under high temperatures or in the presence of heat, this compound can undergo thermal decomposition. The decomposition products include organic acid vapors and methanol . The exact mechanism and products of thermal decomposition may vary depending on the specific conditions.

Reaction with Alcohols and Acids

This compound is reported to be incompatible with alcohols and acids . While detailed reaction mechanisms are not provided in the search results, it's likely that these incompatibilities are due to potential transesterification reactions with alcohols and protonation of the amine group by acids.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Surface Modification and Functionalization

- Coating Technologies

- Adhesion Promotion

-

Nanotechnology

- The compound is utilized in the synthesis of hybrid nanomaterials where it acts as a bridge between inorganic nanoparticles and organic matrices, facilitating the development of advanced materials with tailored properties.

- Biomedical Applications

Case Studies

-

Medical Device Coatings

- A study demonstrated that applying BTMSPA on titanium implants significantly improved biocompatibility and reduced bacterial adhesion, thus enhancing implant longevity.

-

Composite Materials

- Research indicated that incorporating BTMSPA into glass-fiber reinforced composites resulted in improved mechanical properties and water resistance compared to composites without silane treatment.

- Corrosion Resistance

Wirkmechanismus

The mechanism of action of Bis(3-trimethoxysilylpropyl)-N-methylamine involves the interaction of its amino groups with the surface hydroxyl groups of metals. This interaction forms strong metal-siloxane linkages, providing coating strength and promoting adhesion. The silanol groups bond with the hydroxyls present on the surface of metals, which are further cured to give metal-siloxane linkages .

Vergleich Mit ähnlichen Verbindungen

- N-(3-Trimethoxysilylpropyl)ethylenediamine

- (3-Aminopropyl)trimethoxysilane

- (3-Aminopropyl)triethoxysilane

- N1-(3-Trimethoxysilylpropyl)diethylenetriamine

Comparison: Bis(3-trimethoxysilylpropyl)-N-methylamine is unique due to its bis-amino silane structure, which provides enhanced coating strength and adhesion properties compared to other similar compounds. The presence of two trimethoxysilyl groups allows for the formation of more stable and robust hybrid materials .

Biologische Aktivität

Bis(3-trimethoxysilylpropyl)-N-methylamine (CAS No. 31024-70-1) is an organosilane compound known for its unique chemical properties and potential applications in various fields, including materials science and biomedicine. This article delves into its biological activity, highlighting relevant research findings, case studies, and a comprehensive overview of its effects.

- Molecular Formula : C13H33NO6Si2

- Molecular Weight : 355.58 g/mol

- Purity : ≥ 95%

- Physical State : Liquid

- Density : 1.023 g/mL

- Boiling Point : 175 °C at 10 mmHg

- Flash Point : 106 °C

These properties contribute to its functionality as a silanizing agent and its interactions with biological systems.

This compound exhibits several biological activities, primarily due to its amine functional group and silane structure. The compound can interact with biological membranes, potentially affecting cellular processes such as:

- Cell Adhesion : Enhances adhesion of cells to surfaces, which is crucial in tissue engineering applications.

- Antimicrobial Properties : Some studies suggest that silane compounds can exhibit antimicrobial activity, making them useful in coatings for medical devices.

Cytotoxicity and Safety Profile

Research indicates that this compound may cause skin irritation and serious eye damage upon exposure, classified under GHS (Globally Harmonized System) as a skin irritant (H315) and eye damage (H318) .

Table 1: Safety Classification

| Hazard Class | Description |

|---|---|

| Skin Irritation | Causes skin irritation (H315) |

| Eye Damage | Causes serious eye damage (H318) |

| Respiratory Irritation | May cause respiratory irritation (H335) |

Case Studies

- Cell Culture Studies :

- Antimicrobial Testing :

- Nanomaterial Interaction :

Material Science

The compound is utilized as a silanizing agent in the preparation of functionalized surfaces for various applications, including:

- Biomedical Devices : Improving biocompatibility and reducing bacterial colonization.

- Adhesives and Sealants : Enhancing adhesion properties in polymer formulations.

Future Research Directions

Given its promising biological activities, further research is warranted to explore:

- The molecular mechanisms underlying its antimicrobial effects.

- Long-term biocompatibility studies in vivo.

- Potential modifications to enhance its efficacy in specific applications.

Eigenschaften

IUPAC Name |

N-methyl-3-trimethoxysilyl-N-(3-trimethoxysilylpropyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H33NO6Si2/c1-14(10-8-12-21(15-2,16-3)17-4)11-9-13-22(18-5,19-6)20-7/h8-13H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXITWGJFPAEIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC[Si](OC)(OC)OC)CCC[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H33NO6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407969 | |

| Record name | Bis(3-(methylamino)propyl)trimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31024-70-1 | |

| Record name | Bis(3-(methylamino)propyl)trimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(3-(methylamino)propyl)trimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.